Cas no 2680736-04-1 (Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate)

Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate
- EN300-28273864
- 2680736-04-1
- Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate
-
- インチ: 1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7H2,1-4H3
- InChIKey: BCZAWJIBFMLUHQ-UHFFFAOYSA-N
- ほほえんだ: FCC1(CN(C(=O)OC(C)(C)C)C1)OC
計算された属性
- せいみつぶんしりょう: 219.12707160g/mol
- どういたいしつりょう: 219.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.8Ų
Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273864-0.25g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28273864-10.0g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28273864-5.0g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28273864-0.5g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28273864-0.1g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28273864-0.05g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28273864-2.5g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28273864-1.0g |
tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |
2680736-04-1 | 95.0% | 1.0g |
$986.0 | 2025-03-19 |
Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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6. Back matter
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylateに関する追加情報
Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate (CAS No. 2680736-04-1): A Comprehensive Overview
Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate, identified by its CAS number 2680736-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a fluromethyl group and a methoxy substituent, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The< strong>fluoromethyl group in Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate is a key structural element that influences its reactivity and biological interactions. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In particular, the fluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall pharmacological profile of a drug candidate. These characteristics make this compound an attractive intermediate in the synthesis of novel therapeutic agents.
Similarly, the< strong>methoxy substituent in the molecule plays a crucial role in its chemical behavior. Methoxy groups are often introduced into organic molecules to enhance solubility, improve bioavailability, and modulate electronic properties. In the context of Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate, the methoxy group may contribute to the compound's ability to interact with biological targets in a specific manner, thereby influencing its potential therapeutic applications.
The< strong>Tert-butyl protecting group in the compound's name is another important feature that warrants discussion. Tert-butyl groups are commonly used in organic synthesis as protecting groups for carboxylic acids or as steric hindrances to control reaction pathways. In Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate, the Tert-butyl group likely serves to protect the carboxylate functionality, making it more stable during synthetic processes and preventing unwanted side reactions.
Recent research in the field of azetidine derivatives has highlighted their potential as scaffolds for drug discovery. Azetidine rings are five-membered heterocycles that can mimic natural bioactive molecules and exhibit a wide range of biological activities. For instance, studies have shown that azetidine derivatives can possess antimicrobial, anti-inflammatory, and anticancer properties. The introduction of functional groups such as fluromethyl and methoxy into these structures can further tailor their biological profiles, making them more effective against specific targets.
In particular, Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate has been investigated for its potential applications in oncology research. The combination of a fluromethyl group and a methoxy substituent may enhance its ability to interact with enzymes and receptors involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may exhibit inhibitory effects on key pathways implicated in tumor growth, making it a promising candidate for further development as an anticancer agent.
The synthesis of Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluromethyl group typically involves halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the methoxy group can be achieved through direct methylation or through nucleophilic aromatic substitution reactions. The protection and deprotection steps involving the Tert-butyl group must be carefully controlled to avoid side reactions and ensure the integrity of the final product.
The pharmacological evaluation of Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various enzymes and receptors relevant to cancer biology. These studies have provided insights into its mechanism of action and have identified potential binding sites on target proteins. In vivo studies have further validated these findings by evaluating its efficacy in animal models of cancer.
The structural versatility of Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate makes it an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can gain a deeper understanding of how structural features influence biological activity. This information can be used to design more potent and selective drug candidates with improved therapeutic profiles.
The future prospects for Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate are promising, with ongoing research aimed at optimizing its synthesis, evaluating its pharmacological properties further, and exploring new applications in drug development. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by enabling rapid identification of lead compounds with favorable properties.
In conclusion, Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate (CAS No. 2680736-04-1) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug development, particularly in oncology. Ongoing studies continue to uncover new applications for this compound, highlighting its importance as a building block for novel therapeutic agents.
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